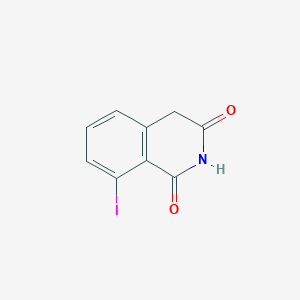

8-Iodoisoquinoline-1,3(2H,4H)-dione

Description

Historical Context and Significance of Isoquinoline (B145761) Derivatives

Isoquinoline and its derivatives have a rich history in chemistry, with their discovery dating back to the late 19th century. Initially isolated from coal tar, isoquinolines were soon recognized as the core structure of many naturally occurring alkaloids with potent physiological effects. This discovery spurred extensive research into their synthesis and biological activities. Over the decades, isoquinoline derivatives have been found to exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, analgesic, and anti-inflammatory activities. This has solidified their importance in drug discovery and development, with numerous isoquinoline-based drugs currently on the market.

Overview of the Isoquinoline-1,3(2H,4H)-dione Core as a Privileged Structure

The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The dione (B5365651) scaffold possesses a unique combination of a rigid aromatic ring fused to a lactam ring, providing a defined three-dimensional arrangement of functional groups. This structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and strong interactions with various enzymes and receptors.

The versatility of the isoquinoline-1,3(2H,4H)-dione scaffold allows for the introduction of a wide array of substituents at different positions, enabling the fine-tuning of its biological activity. This has led to the development of numerous derivatives with diverse therapeutic applications. For instance, they have been investigated as inhibitors of enzymes like HIV-1 integrase and reverse transcriptase RNase H. nih.gov

Research Landscape of Substituted Isoquinoline-1,3(2H,4H)-diones, with Emphasis on Halogenation

The research landscape of substituted isoquinoline-1,3(2H,4H)-diones is vast and continues to expand. rsc.org Synthetic chemists have developed numerous methods to introduce a variety of functional groups onto the scaffold, aiming to enhance its biological efficacy and explore new therapeutic avenues. researchgate.netrsc.orgorganic-chemistry.orgresearchgate.net

Among the various substitutions, halogenation has emerged as a particularly important strategy. The introduction of halogen atoms, such as iodine, bromine, chlorine, and fluorine, can significantly alter the physicochemical properties of the parent molecule. These modifications can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets.

The focus of this article, 8-Iodoisoquinoline-1,3(2H,4H)-dione , is a prime example of a halogenated derivative. The iodine atom at the 8-position can serve as a handle for further synthetic transformations through cross-coupling reactions, allowing for the creation of more complex molecules. Additionally, the presence of the bulky and lipophilic iodine atom can lead to unique biological activities compared to its non-halogenated counterpart. Research into halogenated isoquinoline-1,3(2H,4H)-diones, including bromo and iodo derivatives, highlights the ongoing efforts to systematically explore the chemical space around this privileged scaffold. bldpharm.comcookechem.com

Structure

3D Structure

Properties

Molecular Formula |

C9H6INO2 |

|---|---|

Molecular Weight |

287.05 g/mol |

IUPAC Name |

8-iodo-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C9H6INO2/c10-6-3-1-2-5-4-7(12)11-9(13)8(5)6/h1-3H,4H2,(H,11,12,13) |

InChI Key |

OBLJEEBGJGZLBD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)I)C(=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for Isoquinoline 1,3 2h,4h Dione Scaffolds and Their Functionalization

Classical and Modern Approaches to the Core Structure

The construction of the fundamental isoquinoline-1,3(2H,4H)-dione ring system can be achieved through various synthetic pathways, ranging from classical cyclization methods to modern catalytic strategies.

The formation of the isoquinoline-1,3(2H,4H)-dione core often relies on intramolecular cyclization reactions of suitably designed acyclic precursors. A prominent modern approach involves the visible-light-mediated tandem reaction of N-methacryloylbenzamides with radical precursors like alkyl boronic acids, arylsulfonylhydrazides, and oxime esters. researchgate.netresearchgate.net This method proceeds via radical addition followed by cyclization to yield a variety of 4-substituted-isoquinoline-1,3(2H,4H)-diones under mild conditions. researchgate.net

Another powerful strategy is the palladium-catalyzed and photoinduced benzylic C-H carbonylation/annulation of O-benzyl hydroxylamides. organic-chemistry.org This reaction introduces a carbonyl group and subsequently forms the heterocyclic ring to provide homophthalimides in high yields under mild conditions. organic-chemistry.org A key aspect of this transformation is the generation of an amidyl radical, followed by a 1,5-hydrogen atom transfer (HAT) to create a benzylic radical, which then undergoes carbonylation and annulation. organic-chemistry.org

The table below summarizes representative cyclization strategies.

| Starting Material(s) | Reagents/Conditions | Product | Reference |

| N-Methacryloylbenzamides, Alkyl Boronic Acids | Visible Light | 4-Alkyl-isoquinoline-1,3(2H,4H)-diones | researchgate.net |

| O-Benzyl hydroxylamides | Pd-catalyst, CO, Light, Base | Isoquinoline-1,3(2H,4H)-diones | organic-chemistry.org |

| N-Alkyl-N-methacryloyl benzamide, Aryl aldehydes | Oxidative cross-coupling, Radical addition | 4-Aryl-isoquinoline-1,3(2H,4H)-diones | rsc.orgnih.gov |

Oxidative reactions are integral to many synthetic sequences leading to isoquinoline-1,3(2H,4H)-diones. For instance, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes involves an oxidative cross-coupling of the activated alkene with the aldehyde's functional group. rsc.orgnih.gov This is followed by a radical addition to the aromatic ring, affording the dione (B5365651) derivatives in good yields without the need for metal catalysts. rsc.orgnih.gov

Furthermore, base-catalyzed aerobic hydroxylation of existing isoquinoline-1,3(2H,4H)-dione derivatives at the C4 position has been established. acs.org While this functionalizes the pre-formed scaffold rather than creating the dione moiety itself, related oxidative approaches, such as metal-free air oxidation of specific precursors, can provide access to isoquinoline-1,3,4(2H)-triones, highlighting the role of oxidation in this area of heterocyclic chemistry. acs.org

Functionalization Strategies for Substituted Isoquinoline-1,3(2H,4H)-diones

The isoquinoline-1,3(2H,4H)-dione scaffold, once formed, can be further modified to introduce a wide range of functional groups. Halogenated derivatives, such as 8-Iodoisoquinoline-1,3(2H,4H)-dione, are particularly valuable intermediates for subsequent cross-coupling reactions.

The nitrogen atom of the isoquinoline-1,3(2H,4H)-dione core can be readily functionalized. Alkylation reactions, for example, can be performed to introduce various alkyl or aryl groups at the N2 position. mdpi.com These reactions typically proceed by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide or a similar electrophile.

Acylation can also be achieved. A visible-light-promoted decarboxylative acyl radical acylation/cyclization cascade reaction of N-methacryloylbenzamides with α-keto acids serves as a method to directly access acylated isoquinoline-1,3(2H,4H)-dione derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for functionalizing halo-substituted isoquinoline-1,3(2H,4H)-diones. youtube.comnih.govyoutube.com An aryl iodide, such as the one present in this compound, is an ideal handle for these transformations.

A notable example is the palladium-catalyzed cross-coupling of aryl halides with the C4 position of the isoquinoline-1,3(2H,4H)-dione scaffold to synthesize 4-aryl derivatives. organic-chemistry.org This methodology allows for the direct formation of a carbon-carbon bond at a specific position on the heterocyclic core. organic-chemistry.org Similarly, Sonogashira, Heck, and Suzuki couplings could be employed with an iodo-substituted dione to introduce alkynyl, vinyl, and aryl/vinyl groups, respectively, demonstrating the synthetic versatility of these intermediates. youtube.com

| Coupling Reaction | Halo-Substrate | Coupling Partner | Catalyst System | Product |

| Arylation | 4-Halo-isoquinoline-1,3(2H,4H)-dione | Arylboronic acid (Suzuki) | Pd catalyst, base | 4-Aryl-isoquinoline-1,3(2H,4H)-dione |

| Arylation | Aryl Halide | Isoquinoline-1,3(2H,4H)-dione | Pd catalyst, base | 4-Aryl-isoquinoline-1,3(2H,4H)-dione |

| Sonogashira Coupling | 8-Iodo-isoquinoline-1,3(2H,4H)-dione | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | 8-Alkynyl-isoquinoline-1,3(2H,4H)-dione |

| Heck Coupling | 8-Iodo-isoquinoline-1,3(2H,4H)-dione | Alkene | Pd catalyst, base | 8-Alkenyl-isoquinoline-1,3(2H,4H)-dione |

Radical chemistry has emerged as a highly effective strategy for the synthesis and functionalization of the isoquinoline-1,3(2H,4H)-dione system. rsc.org Many modern syntheses of this scaffold are, in fact, functionalizations that occur concurrently with the ring-forming cyclization step. researchgate.net

These methods often employ N-acryloyl benzamides as key substrates that react with a variety of radical precursors. researchgate.netresearchgate.net For example:

Trifluoromethylation : A visible-light-induced radical cascade of N-benzamides with CF₃SO₂Na provides an efficient route to CF₃-containing isoquinoline-1,3-diones under metal-free conditions. researchgate.net

Sulfonylation : An electrochemical continuous-flow method allows for the sulfonylation of alkenes with sulfonylhydrazides to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.net

Alkylation/Acylation Cascades : Reactions of N-methacryloylbenzamides with sources of alkyl or acyl radicals, such as alkyl boronic acids or α-keto acids, lead to the formation of 4-substituted diones through a radical addition and cyclization cascade. researchgate.net

These radical cascade reactions are valued for their mild conditions and the ability to construct complex, highly functionalized molecules in a single step. rsc.orgnih.gov

Visible-Light-Mediated Synthetic Transformations

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. Several methods have been developed for the synthesis of isoquinoline-1,3(2H,4H)-diones utilizing this approach.

A prominent strategy involves the visible-light-induced radical addition/cyclization of N-substituted acryloylbenzamides. Current time information in Bangalore, IN. For instance, the reaction of N-methacryloyl-N-methylbenzamide with various alkylboronic acids, facilitated by a photocatalyst like Ru(bpy)₃Cl₂·6H₂O under blue LED irradiation, yields 4-alkylated isoquinoline-1,3(2H,4H)-diones. Current time information in Bangalore, IN. The reaction proceeds via the formation of an alkyl radical from the boronic acid, which then adds to the alkene moiety of the acryloylbenzamide. This is followed by an intramolecular cyclization onto the benzene (B151609) ring to form the desired heterocyclic product. Current time information in Bangalore, IN.quimicaorganica.org The efficiency of this transformation is dependent on the choice of photocatalyst, oxidant, and solvent. Current time information in Bangalore, IN.

Similarly, this strategy has been extended to include other radical precursors. The use of sulfonyl hydrazides and oxime esters as radical sources allows for the synthesis of 4-sulfonylated and 4-cyanoalkylated isoquinoline-1,3(2H,4H)-diones, respectively. Current time information in Bangalore, IN. Another variation employs sulfonyl chlorides in a tandem radical cyclization and sulfonylation reaction, catalyzed by fac-Ir(ppy)₃, to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones in good to excellent yields. iust.ac.irnih.gov These visible-light-promoted methods offer a green and efficient alternative to traditional synthetic routes, which often require harsh conditions or metal catalysts. d-nb.inforesearchgate.netorganic-chemistry.org

Table 1: Examples of Visible-Light-Mediated Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives

| Starting Materials | Radical Precursor | Photocatalyst | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| N-methacryloyl-N-methylbenzamide | Cyclohexylboronic acid | Ru(bpy)₃Cl₂·6H₂O | 4-Cyclohexyl-2-methylisoquinoline-1,3(2H,4H)-dione | 75 | Current time information in Bangalore, IN. |

| N-alkyl-N-methacryloyl benzamides | Sulfonyl chlorides | fac-Ir(ppy)₃ | 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | Good to Excellent | iust.ac.ir |

| Acryloylbenzamides | Arylsulfonyl hydrazides | Not Specified | Sulfonylated isoquinoline-1,3(2H,4H)-diones | Satisfactory | Current time information in Bangalore, IN. |

Photochemical Functionalization (e.g., 4-Diazoisoquinoline-1,3(2H,4H)-diones)

The functionalization of pre-formed isoquinoline-1,3(2H,4H)-dione scaffolds is crucial for generating molecular diversity. Photochemical methods, particularly those involving 4-diazoisoquinoline-1,3(2H,4H)-dione intermediates, provide a versatile platform for introducing a wide array of functional groups under mild conditions. globalauthorid.comrsc.org

4-Diazoisoquinoline-1,3(2H,4H)-diones are valuable precursors that can be readily synthesized. Upon irradiation with light, typically blue LEDs, these diazo compounds extrude nitrogen gas to generate a highly reactive carbene intermediate. rsc.orgrsc.org This carbene can then undergo a variety of insertion reactions. For example, in the presence of alcohols or thiols, efficient O-H and S-H insertion occurs, leading to the formation of 4-alkoxy and 4-thioalkyl derivatives, respectively. rsc.orgresearchgate.net

This methodology has proven particularly effective for the introduction of fluorinated moieties. rsc.orgrsc.org Using fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both the reagent and solvent, fluorinated groups can be incorporated into the 4-position of the isoquinoline-1,3(2H,4H)-dione scaffold in good yields. rsc.org The reaction is scalable and demonstrates the power of photochemical methods for accessing unique chemical space. rsc.orgresearchgate.net Furthermore, protonation of the diazo group with Brønsted acids generates a diazonium cation, which can be trapped by arenes to yield 4-arylisoquinoline-1,3(2H,4H)-diones, offering a metal-free route to these important compounds. globalauthorid.com

Table 2: Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

| Diazo Substrate | Reagent/Solvent | Light Source | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|

| 4-Diazo-2-methylisoquinoline-1,3(2H,4H)-dione | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Blue LEDs | 4-(2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy) derivative | 67 | rsc.org |

| 4-Diazo-2-alkylisoquinoline-1,3(2H,4H)-diones | Fluorinated Alcohols | Blue LEDs | 4-Alkoxy (fluorinated) derivatives | 60-71 | rsc.org |

| 4-Diazoisoquinoline-1,3(2H,4H)-dione | Arenes / Brønsted Acid | N/A (Ground state) | 4-Arylisoquinoline-1,3(2H,4H)-diones | Not Specified | globalauthorid.com |

Regiodivergent Functionalization Approaches

Achieving regiocontrol in the functionalization of the isoquinoline-1,3(2H,4H)-dione ring system is a significant synthetic challenge. Regiodivergent strategies, which allow for the selective functionalization of different positions on the scaffold through careful choice of reagents and reaction conditions, are therefore highly valuable.

One such approach involves an aerobic umpolung strategy, which enables the regiodivergent reaction of isoquinoline-1,3(2H,4H)-dione derivatives. globalauthorid.com This method allows for selective functionalization at either the C4 position or the benzylic position of a C4-substituent, depending on the reaction parameters.

Another powerful strategy for achieving regioselectivity is through transition metal-catalyzed C-H activation. mdpi.comnih.gov While not always applied directly to the isoquinoline-1,3(2H,4H)-dione system, the principles derived from studies on quinolines and isoquinolines are highly relevant. quimicaorganica.orgmdpi.comnih.gov By using appropriate directing groups and metal catalysts (e.g., Rhodium, Palladium), it is possible to direct functionalization to specific C-H bonds on the aromatic ring, such as the C5 or C8 positions. For example, Rh(III)-catalyzed [4+2] annulation of benzamides with alkynes provides a regioselective route to isoquinolone derivatives, which are closely related structures. nih.gov Radical-based cascade reactions also offer pathways to regioselectively substituted isoquinoline-1,3(2H,4H)-diones, with the regioselectivity often governed by the stability of the radical intermediates formed during the cyclization step. rsc.orgrsc.org

Specific Considerations for Iodination of the Isoquinoline-1,3(2H,4H)-dione System

The direct synthesis of this compound presents a significant challenge due to the electronic nature of the heterocyclic system. The isoquinoline-1,3(2H,4H)-dione core contains an imide functional group fused to the benzene ring. The two carbonyl groups of the imide are strongly electron-withdrawing, which deactivates the entire aromatic ring towards electrophilic aromatic substitution (SₑAr), the most common method for iodination.

Standard iodinating agents like molecular iodine (I₂) are generally not reactive enough to substitute onto such an electron-deficient ring. d-nb.info More potent electrophilic iodine sources are required, such as N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), often in the presence of a strong acid or a Lewis acid catalyst to enhance their electrophilicity. d-nb.infoorganic-chemistry.orgorganic-chemistry.org

The regioselectivity of the substitution is another critical consideration. In electrophilic substitutions of isoquinoline (B145761) itself, reaction typically occurs at the C5 and C8 positions, as these are the most activated positions in the carbocyclic ring. quimicaorganica.org For the isoquinoline-1,3(2H,4H)-dione system, the deactivating imide group directs incoming electrophiles to the positions that are least deactivated, which are also predicted to be C5 and C8. Therefore, direct iodination, if successful, would likely yield a mixture of 5-iodo and 8-iodo isomers, along with potentially the 7-iodo isomer, making the isolation of pure this compound difficult.

Achieving selective synthesis of the 8-iodo isomer would likely require a more sophisticated, multi-step approach. This could involve:

Directed C-H Activation: Employing a directing group on the nitrogen atom or at the C4 position to steer a metal catalyst specifically to the C8 position for subsequent iodination.

Synthesis from a Pre-functionalized Precursor: Starting with a commercially available, ortho-iodinated benzoic acid derivative and constructing the isoquinoline-1,3(2H,4H)-dione ring system from it. For example, a reaction between 2-(2-carboxyphenyl)acetic acid and an appropriately substituted aniline (B41778) can form the dione scaffold, suggesting a route starting from 2-iodo-6-aminobenzoic acid derivatives could be viable. prepchem.com

Table 3: Common Electrophilic Iodinating Reagents and their Applicability

| Reagent | Activating Agent | Substrate Scope | Potential for Deactivated Rings | Ref |

|---|---|---|---|---|

| I₂ (Molecular Iodine) | None | Electron-rich arenes | Low | d-nb.info |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid, Lewis acids | Activated and moderately deactivated arenes | Moderate, requires activation | d-nb.infoorganic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea catalysts, strong acids | Activated arenes | Moderate, requires activation | organic-chemistry.org |

| I₂ / Oxidizing Agent (e.g., H₂O₂, (NH₄)₂S₂O₈) | Strong acids | Activated arenes | Moderate to good, harsh conditions | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Isoquinoline 1,3 2h,4h Dione Derivatives

Metal Chelation and Coordination ChemistryNo literature was found describing the metal chelation or coordination chemistry of 8-Iodoisoquinoline-1,3(2H,4H)-dione. The chelating properties of the structurally different 8-hydroxyquinoline (B1678124) are well-documented, involving coordination with the hydroxyl oxygen and the ring nitrogen.researchgate.netnih.govHowever, this compound lacks the 8-hydroxy group, and its potential to act as a chelating agent through its dione (B5365651) oxygens has not been reported.

Redox Reactions and Superoxide (B77818) Anion Production MechanismsThere is no available research on the redox properties of this compound or its potential involvement in mechanisms of superoxide anion production.

Due to the absence of specific scientific data for this compound in the requested areas, and to maintain a strict standard of scientific accuracy and adherence to the prompt, the requested article cannot be generated. To do so would require speculation or the inclusion of information from related but distinct chemical compounds, which would violate the explicit instructions provided.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 8-Iodoisoquinoline-1,3(2H,4H)-dione, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration values. The protons on the aromatic ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The introduction of the iodine atom at the C8 position would induce a significant downfield shift for the adjacent proton at C7 due to its electron-withdrawing inductive effect and anisotropic effects. The methylene (B1212753) protons at the C4 position would likely appear as a singlet further upfield. The N-H proton of the imide group would be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms. The two carbonyl carbons (C1 and C3) would be the most downfield signals, typically in the range of δ 160-170 ppm. The carbon atom bearing the iodine (C8) would be directly observed, and its chemical shift would be influenced by the heavy atom effect of iodine. The remaining aromatic and aliphatic carbons would have distinct chemical shifts, allowing for a full assignment of the carbon skeleton.

Expected ¹H and ¹³C NMR Data:

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| NH | Broad singlet | - |

| C1 | - | 160-170 |

| C3 | - | 160-170 |

| C4 | Singlet, ~4.0 | ~40-45 |

| C4a | - | ~130-135 |

| C5 | Doublet | ~125-130 |

| C6 | Triplet | ~128-132 |

| C7 | Doublet | ~135-140 |

| C8 | - | ~90-100 |

| C8a | - | ~140-145 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be particularly informative.

The expected molecular ion peak [M]⁺ would correspond to the exact mass of C₉H₆INO₂. The isotopic pattern of the molecular ion would be characteristic of an iodine-containing compound, with a prominent peak for the ¹²⁷I isotope. Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for related isoquinoline-diones could involve the loss of CO, and cleavage of the heterocyclic ring.

Expected Mass Spectrometry Data:

| Technique | Expected Observation |

| ESI-MS | [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight plus the mass of a proton or sodium ion. |

| HRMS (ESI-TOF) | Calculated exact mass for C₉H₆INO₂Na [M+Na]⁺. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups. The N-H stretching vibration of the imide would appear as a broad band in the region of 3200-3400 cm⁻¹. The two carbonyl groups (C=O) of the dione (B5365651) would exhibit strong absorption bands in the range of 1650-1750 cm⁻¹. The aromatic C-H and C=C stretching vibrations would be observed in their respective characteristic regions. The C-I stretching vibration would be expected at a lower frequency, typically below 600 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2950 | Weak-Medium |

| C=O Stretch (imide) | 1650-1750 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-I Stretch | < 600 | Weak-Medium |

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis would confirm the planar nature of the isoquinoline (B145761) ring system and the positions of the iodine and carbonyl groups. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. Based on the crystal structure of a related compound, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, the isoquinoline ring is expected to be nearly planar. The crystal packing of this compound would likely be influenced by intermolecular hydrogen bonds involving the imide N-H and carbonyl oxygen atoms, as well as potential halogen bonding involving the iodine atom.

Expected Crystallographic Data:

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (e.g., C-I, C=O, C-N) | Precise values confirming covalent bonding |

| Bond Angles | Precise values defining molecular geometry |

| Torsion Angles | Information on the planarity of the ring system |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions |

Computational and Theoretical Studies on Isoquinoline 1,3 2h,4h Diones

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. researchgate.netsemanticscholar.org For the isoquinoline-1,3(2H,4H)-dione scaffold, DFT studies would be instrumental in understanding its electronic structure and predicting its reactivity.

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For 8-Iodoisoquinoline-1,3(2H,4H)-dione, the introduction of a large, polarizable iodine atom at the C8 position on the aromatic ring is expected to significantly influence these electronic properties. The iodine atom would act as a weak electron-donating group through resonance but also exert a strong inductive electron-withdrawing effect and participate in halogen bonding. DFT calculations would precisely quantify these effects, mapping the MEP to identify regions of positive or negative potential that are crucial for intermolecular interactions, including hydrogen and halogen bonds. researchgate.net Such computational studies are vital for predicting how the molecule will interact with biological targets.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Extensive docking studies have been performed on derivatives of isoquinoline-1,3(2H,4H)-dione, particularly in the context of their activity as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. plos.orgnih.gov

In these studies, the isoquinoline-1,3(2H,4H)-dione core typically serves as a rigid anchor that positions various substituents within the ATP-binding pocket of the kinase. plos.orgnih.gov The dione-containing ring is often involved in forming crucial hydrogen bonds with the protein's hinge region, a common binding motif for kinase inhibitors. For example, studies on 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones show that the dione (B5365651) moiety interacts with the backbone of Val96 in CDK4. plos.orgacs.org

For this compound, a docking simulation into the CDK4 active site would predict how the iodine atom influences binding affinity and selectivity. The bulky iodine atom at the C8 position could introduce steric hindrance or, conversely, engage in favorable hydrophobic or halogen-bonding interactions with specific amino acid residues in a deep pocket of the binding site. The table below summarizes key interactions observed for the parent scaffold, which would be relevant for a hypothetical docking of the 8-iodo derivative.

| Interacting Residue (CDK4) | Interaction Type | Involving Part of Ligand Scaffold | Reference |

|---|---|---|---|

| Val96 (Hinge Region) | Hydrogen Bond | Isoquinoline-1,3-dione core | plos.org |

| His95 (Hinge Region) | Hydrogen Bond | Substituents on dione core | plos.org |

| Asp99 | Hydrophobic Interaction | Aromatic rings | plos.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of isoquinoline-1,3(2H,4H)-dione derivatives to guide the design of more potent CDK4 inhibitors. plos.orgnih.gov

These studies begin by aligning a set of active molecules, often using the rigid isoquinoline-1,3(2H,4H)-dione ring as the common substructure. plos.org The models then generate contour maps that visualize the regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding character are predicted to increase or decrease biological activity.

A study on 81 isoquinoline-1,3-dione derivatives generated robust CoMFA and CoMSIA models with high predictive ability. plos.org The CoMFA model, for instance, had a cross-validated q² of 0.695 and a non-cross-validated r² of 0.947, indicating a strong correlation between the structural fields and CDK4 inhibitory activity. plos.org The contour maps from these models revealed that bulky, electropositive substituents are favored at certain positions, while electronegative groups are preferred at others to enhance potency. plos.org

If this compound were included in such a QSAR study, the properties of the iodine atom (large steric volume, electronegativity, and potential for halogen bonding) would be mapped. The model would predict whether the iodine at the C8 position contributes positively or negatively to the inhibitory activity based on the established field effects.

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.695 | 0.947 | 0.875 | plos.org |

| CoMSIA | 0.641 | 0.933 | 0.769 | plos.org |

Conformational Analysis and Tautomeric Energy Landscapes

Conformational analysis is a critical first step in most computational drug design projects, including molecular docking and QSAR. For the isoquinoline-1,3(2H,4H)-dione system, the core bicyclic structure is largely planar and rigid, which simplifies conformational considerations. plos.org The primary conformational flexibility arises from the substituents attached to this core.

A key theoretical consideration for this scaffold is the potential for tautomerism. The isoquinoline-1,3(2H,4H)-dione structure contains a lactam (cyclic amide) moiety, which can theoretically exist in equilibrium with its lactim tautomer. The two primary tautomeric forms are the dione form and the enol-imino form.

Quantum chemical calculations can be employed to determine the relative energies of these tautomers. researchgate.net By calculating the Gibbs free energy of each form in different environments (e.g., in vacuum, in a nonpolar solvent, or in water), one can predict the predominant tautomer under physiological conditions. For most related structures, the dione form is significantly more stable and is the species observed experimentally and used in modeling studies. The introduction of the iodine atom at C8 is unlikely to shift this equilibrium significantly, but it would subtly alter the relative energies, a factor that can be precisely calculated. Understanding the dominant tautomeric form is essential for correctly modeling ligand-receptor interactions, as the arrangement of hydrogen bond donors and acceptors differs between tautomers.

Biological Activities and Mechanistic Insights of Isoquinoline 1,3 2h,4h Dione Derivatives

Modulation of Key Enzyme Activities

The isoquinoline-1,3(2H,4H)-dione scaffold has been the subject of research into the inhibition of several key enzymes. The specific biological activity of 8-Iodoisoquinoline-1,3(2H,4H)-dione is primarily documented in the context of tyrosyl DNA phosphodiesterase II inhibition.

HIV-1 Integrase Inhibition

Research into the inhibition of HIV-1 integrase by isoquinoline-1,3(2H,4H)-dione derivatives has identified the N-hydroxyimide functionality as a critical pharmacophore for potent inhibitory activity. nih.gov This N-hydroxyl group is essential for the chelation of metal ions within the active site of the enzyme, a key mechanism for inhibition. nih.gov Studies on a series of 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides demonstrated that these compounds could achieve low nanomolar IC50 values against HIV-1 integrase. nih.gov Conversely, analogous compounds lacking the N-hydroxyl group were found to be completely devoid of inhibitory activity against HIV-1 integrase. nih.gov Given that this compound does not possess this N-hydroxy functionality, it is not expected to be an effective inhibitor of HIV-1 integrase.

HIV-1 Reverse Transcriptase RNase H Domain Inhibition

Similar to HIV-1 integrase, the inhibition of the HIV-1 reverse transcriptase (RT) associated RNase H domain by isoquinoline-1,3(2H,4H)-dione derivatives is also heavily dependent on the presence of an N-hydroxy group. nih.gov This structural feature is crucial for binding to the enzyme's active site. nih.govnih.gov While some 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have shown inhibitory activity against RNase H, the broader class of compounds has generally exhibited poor inhibitory properties against this enzyme. nih.gov Therefore, this compound, lacking the key N-hydroxyimide pharmacophore, is not considered a viable candidate for HIV-1 RT RNase H domain inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition, particularly CDK4

A class of substituted isoquinoline-1,3(2H,4H)-diones, specifically 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, has been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). nih.gov The mechanism of action for these compounds involves the presence of a basic amine substituent on the aniline (B41778) ring and can be further enhanced by substitutions at the C-6 position of the isoquinoline (B145761) core. nih.gov There is currently no available scientific literature that has evaluated this compound for its potential to inhibit CDK4 or other cyclin-dependent kinases.

Other Enzyme Inhibitory Potentials (e.g., tyrosyl DNA phosphodiesterase II)

The most significant documented biological activity of this compound is its role as an inhibitor of tyrosyl DNA phosphodiesterase II (TDP2). nih.gov TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, which are used in cancer chemotherapy. nih.govfigshare.com Inhibition of TDP2 is a therapeutic strategy to enhance the efficacy of these anticancer drugs. nih.govfigshare.com

In a study identifying isoquinoline-1,3-dione as a novel chemotype for selective TDP2 inhibition, this compound (designated as compound 38) was synthesized and evaluated. nih.gov While the study established the isoquinoline-1,3-dione scaffold as a viable inhibitor of TDP2, the specific IC50 value for the 8-iodo derivative was not reported in the primary publication. The research did, however, highlight that this class of inhibitors demonstrates high selectivity for TDP2 over the homologous tyrosyl DNA phosphodiesterase I (TDP1). nih.gov Further structure-activity relationship (SAR) studies on this scaffold have led to the development of other analogs with low micromolar potency against TDP2. nih.gov

Table 1: Investigated Enzyme Inhibitory Potentials of Isoquinoline-1,3(2H,4H)-dione Derivatives

| Enzyme Target | Key Pharmacophore for Inhibition | Reported Activity for this compound |

|---|---|---|

| HIV-1 Integrase | N-hydroxyimide | Not expected to be active |

| HIV-1 RT RNase H Domain | N-hydroxyimide | Not expected to be active |

| Cyclin-Dependent Kinase 4 (CDK4) | 4-(phenylaminomethylene) substitution | No data available |

| Tyrosyl DNA Phosphodiesterase II (TDP2) | Isoquinoline-1,3-dione core | Identified as an inhibitor |

Exploration of Antiviral Potential

The antiviral potential of the broader class of isoquinoline-1,3(2H,4H)-dione derivatives has been explored, particularly in the context of HIV. nih.govnih.gov However, this activity is linked to the inhibition of viral enzymes such as integrase and RNase H, which, as previously noted, requires a 2-hydroxy substitution that is absent in this compound. nih.govnih.gov Many of the potent HIV-1 integrase-inhibiting derivatives also suffered from high cellular cytotoxicity, limiting their therapeutic potential. nih.gov There are no specific studies reporting on the antiviral activity of this compound against HIV or other viruses.

Mechanism of Action at the Molecular Level

The molecular mechanism of action for the biological activities of isoquinoline-1,3(2H,4H)-dione derivatives varies depending on the enzyme target and the specific substitutions on the core scaffold.

For the inhibition of HIV-1 integrase and RNase H, the proposed mechanism for active derivatives involves the chelation of two divalent metal ions (typically Mg2+) in the enzyme's active site by the three oxygen atoms of the N-hydroxyimide pharmacophore. nih.govnih.gov This action prevents the natural substrate from binding and catalysis. As this compound lacks this N-hydroxyimide moiety, it cannot engage in this metal-chelating mechanism.

In the case of CDK4 inhibition by 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives, a CDK4 mimic model has been proposed to explain the binding, potency, and selectivity. nih.gov This model suggests specific interactions within the ATP-binding pocket of CDK4, which are dependent on the specific substitutions at the 4-position of the isoquinoline ring. nih.gov

For the inhibition of TDP2, the isoquinoline-1,3-dione scaffold appears to act through a mechanism that does not involve metal chelation, which is noteworthy as many DNA processing enzymes are metal-dependent. nih.gov This selective inhibition of TDP2 without affecting the homologous TDP1 suggests a specific binding mode within the enzyme's active site. nih.gov Molecular modeling has been used to understand the structure-activity relationships, but the precise molecular interactions of this compound with TDP2 have not been fully elucidated in the available literature.

Naturally Occurring Iodinated Isoquinoline Dione (B5365651) Systems (e.g., Ascidines) and their Biological Context

While synthetic derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold have been a primary focus of drug discovery efforts, nature also provides unique examples of this heterocyclic system. Ascidians, also known as sea squirts, are marine invertebrates that are prolific producers of a diverse array of biologically active secondary metabolites. nih.gov These organisms, belonging to the subphylum Tunicata, are found in various marine environments, from shallow waters to the deep sea, and have yielded over 1,000 natural products. mdpi.comnih.gov Many of these compounds are believed to be produced by symbiotic microorganisms residing within the ascidian host, playing a crucial role in the host's defense mechanisms. nih.govmdpi.com

Among the vast chemical diversity found in ascidians are alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. mdpi.comrsc.org This is particularly relevant to the isoquinoline-1,3(2H,4H)-dione core, which is a nitrogen-containing heterocycle. Although direct examples of naturally occurring this compound are not prominently reported, ascidians are known to produce halogenated, including iodinated, aromatic compounds with significant biological activities.

A notable example is the family of compounds known as ascididemins. While not possessing the dione functionality, they are polycyclic aromatic alkaloids derived from the pyrido[k,l]acridine skeleton, which is structurally related to the isoquinoline framework. Some of these compounds are halogenated and exhibit a broad range of bioactivities, including cytotoxic, antibacterial, and antiviral properties. mdpi.com

Furthermore, the ascidian-derived compounds known as ascidines A-C are characterized by an intensely red chromophore and are speculated to be involved in chemical defense. While their precise structures are complex, their discovery underscores the potential for finding novel, biologically active heterocyclic systems in marine organisms. nih.gov

The biological context for the production of these compounds in ascidians is often defensive, serving to deter predators and prevent fouling. nih.gov The structural diversity of these natural products, including the incorporation of halogens like iodine, provides a valuable library of lead compounds for drug development. The unique chemical space occupied by these naturally occurring molecules offers inspiration for the synthesis of novel derivatives with enhanced or novel biological activities.

Below is a table summarizing key information on relevant naturally occurring compound classes from ascidians.

| Compound Class | Structural Features | Biological Activities | Source Organism Examples |

| Pyridoacridine Alkaloids | Polycyclic aromatic skeleton related to isoquinoline, some are halogenated | Cytotoxic, antibacterial, antifungal, antiviral, anti-HIV, anti-parasitic mdpi.com | Lissoclinum notti mdpi.com |

| Ascidines | Complex chromophoric structures | Speculated defensive role, detailed biological activity under investigation nih.gov | Not specified in the provided context |

The study of these naturally occurring systems provides valuable insights into the structure-activity relationships of isoquinoline-related scaffolds and highlights the potential of marine natural products as a source of new therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of isoquinoline-1,3(2H,4H)-dione derivatives is highly dependent on the nature and position of substituents on the aromatic ring and at the N-2 position.

Substitution at the C-4 position of the isoquinoline-1,3(2H,4H)-dione ring has been shown to be critical for certain biological activities. For instance, the introduction of alkyl and arylalkyl groups at this position has been explored in the context of HIV-1 integrase inhibition. A study on 2-hydroxyisoquinoline-1,3(2H,4H)-diones revealed that while many derivatives had poor inhibitory action against HIV-1 reverse transcriptase ribonuclease H, some compounds with specific C-4 substitutions showed low micromolar inhibition of HIV-1 integrase. rsc.org Notably, 4-pentyl and 4-(3-phenylpropyl) derivatives demonstrated improved integrase inhibitory activities compared to the unsubstituted scaffold. rsc.org However, these compounds also exhibited significant cytotoxicity, limiting their therapeutic application. rsc.org

The N-2 position of the isoquinoline-1,3(2H,4H)-dione core is another key site for modification. The introduction of a 2,6-dioxopiperidin-3-yl group at this position has led to the development of potent cereblon (CRBN) modulators with anticancer properties. tandfonline.com One such derivative, 8-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione, exhibited significant antiproliferative activity against multiple myeloma cell lines. tandfonline.com This highlights the importance of the N-substituent in directing the biological activity of the scaffold.

Furthermore, substitutions on the benzo part of the isoquinoline (B145761) ring system significantly influence biological outcomes. For example, in a series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones developed as CDK4 inhibitors, an aryl or heteroaryl substituent at the C-6 position enhanced inhibitory activity. researchgate.net In a different context, a 6-nitro substituent in N-(hydroxyalkyl) naphthalimides, which share a similar structural motif with the isoquinoline-dione core, resulted in a compound with potent antitumor activity. nih.govnih.gov This compound induced cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

The following interactive table summarizes the impact of various substitution patterns on the biological activity of isoquinoline-1,3(2H,4H)-dione derivatives based on reported findings.

| Scaffold | Position of Substitution | Substituent | Target/Activity | Key Findings | Reference |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | C-4 | 4-Pentyl | HIV-1 Integrase Inhibition | Improved inhibitory activity compared to unsubstituted scaffold. | rsc.org |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | C-4 | 4-(3-Phenylpropyl) | HIV-1 Integrase Inhibition | Improved inhibitory activity compared to unsubstituted scaffold. | rsc.org |

| Isoquinoline-1,3(2H,4H)-dione | N-2 | 2,6-Dioxopiperidin-3-yl | Cereblon (CRBN) Modulation | Potent antiproliferative activity against multiple myeloma cells. | tandfonline.com |

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione | C-6 | Aryl/Heteroaryl | CDK4 Inhibition | Enhanced inhibitory activity. | researchgate.net |

| 1H-Benz[de]isoquinoline-1,3-dione (Naphthalimide) | C-6 | Nitro | Antitumor | Potent cytotoxicity, induces apoptosis and cell cycle arrest. | nih.govnih.gov |

Influence of Halogenation (specifically Iodine) on Scaffold Properties and Activity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The introduction of a halogen atom, such as iodine, can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets.

While direct studies on 8-Iodoisoquinoline-1,3(2H,4H)-dione are limited, the influence of halogenation on related quinoline (B57606) and isoquinoline scaffolds provides valuable insights. In the context of 8-hydroxyquinolines, halogenation at the C-5 and C-7 positions has been shown to be a critical determinant of their biological activity. For example, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been investigated for its therapeutic potential in neurodegenerative diseases. nih.gov

In the broader context of organic synthesis, iodine has been utilized as a catalyst for various reactions, highlighting its unique chemical properties. nih.gov While this does not directly translate to biological activity, it underscores the distinct electronic and steric effects of iodine compared to other halogens. The influence of an 8-iodo substitution on the biological activity of the isoquinoline-1,3(2H,4H)-dione core warrants further investigation to fully elucidate its potential benefits in drug design.

Rational Design Principles for Optimized Derivatives

The development of optimized derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold relies on a rational design approach, integrating SAR data and an understanding of the target's structure and mechanism.

A key strategy in the rational design of inhibitors based on this scaffold is the concept of "PARP trapping," particularly relevant for PARP (Poly (ADP-ribose) polymerase) inhibitors. nih.gov This mechanism involves the inhibitor not only blocking the enzyme's active site but also preventing its dissociation from DNA, leading to cytotoxic double-strand breaks. nih.gov For the this compound scaffold, rational design could involve modifying substituents to enhance this trapping effect.

Structure-based drug design, utilizing X-ray crystallography and molecular modeling, is another powerful tool. For instance, docking studies of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives with HIV-1 integrase helped to explain the observed SAR, where bulkier substituents at the C-4 position could be accommodated in the active site. rsc.org

Furthermore, the principles of bioisosteric replacement can be applied to optimize properties. For example, replacing a hydrogen atom with a fluorine atom can improve metabolic stability and binding affinity. nih.gov Similarly, the introduction of an iodine atom at the 8-position could be explored to enhance interactions with a specific pocket in a target protein.

The design of dual-target inhibitors is an emerging area where the isoquinoline-1,3(2H,4H)-dione scaffold has shown promise. researchgate.net By carefully selecting and positioning different functional groups, it may be possible to design a single molecule that can modulate multiple targets, potentially leading to synergistic therapeutic effects. researchgate.net

The table below outlines some rational design principles for optimizing isoquinoline-1,3(2H,4H)-dione derivatives.

| Design Principle | Strategy | Desired Outcome | Example Application | Reference |

| Target-Specific Interactions | Enhance PARP trapping | Increased cytotoxicity in cancer cells | Modification of substituents on the isoquinoline-1,3-dione core to stabilize the PARP-DNA complex. | nih.gov |

| Structure-Based Design | Utilize molecular docking and crystallography | Improved binding affinity and selectivity | Guiding the synthesis of C-4 substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones for HIV-1 integrase inhibition. | rsc.org |

| Bioisosteric Replacement | Introduce fluorine or other halogens | Enhanced metabolic stability and target interactions | Exploring fluorinated derivatives for improved pharmacokinetic properties. | nih.gov |

| Dual-Target Inhibition | Incorporate pharmacophores for multiple targets | Synergistic therapeutic effects | Designing derivatives that inhibit both HIV-1 integrase and RNase H. | researchgate.net |

Potential Applications in Organic Synthesis and Materials Science

Isoquinoline-1,3(2H,4H)-dione as a Building Block in Complex Molecule Synthesis

The isoquinoline-1,3(2H,4H)-dione core is a foundational unit for constructing more elaborate molecules. Various synthetic methods have been developed to utilize this scaffold, often employing acryloyl benzamides as key substrates to furnish the dione (B5365651) structure through radical cascade reactions. researchgate.netrsc.org These methods are valued for being simple, mild, and efficient. researchgate.net

The strategic placement of an iodine atom in 8-Iodoisoquinoline-1,3(2H,4H)-dione provides a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the straightforward installation of aryl, alkyl, and alkynyl groups, enabling the synthesis of complex derivatives that would be otherwise difficult to access. For instance, a palladium-catalyzed reaction could be used to couple aryl halides with the isoquinoline-1,3(2H,4H)-dione core to produce 4-aryl derivatives. researchgate.net The presence of the 8-iodo group allows for similar functionalization on the benzene (B151609) ring portion of the scaffold, expanding the diversity of accessible structures.

Table 1: Synthetic Methodologies Utilizing the Isoquinoline-1,3(2H,4H)-dione Scaffold

| Methodology | Description | Key Substrates | Potential Products |

|---|---|---|---|

| Radical Cascade Reaction | A sequence of radical reactions to form the isoquinoline-dione ring system. | Acryloyl benzamides, radical precursors | Substituted isoquinoline-1,3-diones |

| Pd-catalyzed Annulation | A palladium-catalyzed C-H carbonylation and annulation of O-benzyl hydroxylamides. | O-benzyl hydroxylamides | Homophthalimides (isoquinoline-1,3-diones) researchgate.net |

Derivatization for Novel Chemical Entities and Lead Compound Development

The isoquinoline-1,3(2H,4H)-dione skeleton is of paramount importance in pharmaceutical research, serving as the basis for compounds with notable anti-tumor and antibacterial properties. scbt.com Its derivatives have been extensively investigated as potential therapeutic agents, including inhibitors of cyclin-dependent kinase 4 (CDK4), HIV-1 integrase, and ALR2, as well as antagonists for progesterone (B1679170) receptors. nih.govnih.gov

The development of novel chemical entities and lead compounds relies on the systematic modification of a core scaffold to optimize biological activity and pharmacokinetic properties. This compound is an ideal starting point for such endeavors. The 8-iodo group is a versatile handle for structure-activity relationship (SAR) studies. Through well-established cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, a diverse array of substituents can be introduced at this position. This allows researchers to probe how changes in steric and electronic properties at this part of the molecule affect its interaction with biological targets. For example, a series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones were identified as potent and selective inhibitors of CDK4, with activity being enhanced by the introduction of aryl or heteroaryl substituents on the dione core. The 8-iodo derivative provides a direct route to further explore such modifications.

Table 2: Bioactive Derivatives of the Isoquinoline-1,3(2H,4H)-dione Core

| Derivative Class | Biological Target/Activity | Reference |

|---|---|---|

| 4-(Phenylaminomethylene) derivatives | Selective CDK4 inhibitors | nih.gov |

| General Scaffold | HIV-1 integrase inhibitors | nih.gov |

| General Scaffold | ALR2 inhibitors | nih.gov |

| General Scaffold | Progesterone receptor antagonists | nih.gov |

Advanced Chemical Transformations and Catalyst Development

Beyond simple derivatization, the isoquinoline-1,3(2H,4H)-dione scaffold can undergo more complex and advanced chemical transformations. Photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones, for example, allows for the introduction of fluorinated moieties through O–H insertion reactions under mild conditions. nih.gov Other advanced methods include rhodium-catalyzed C−H activation and three-component coupling reactions to construct complex isoquinolone products. scbt.com

The this compound derivative is particularly amenable to these advanced synthetic strategies. The carbon-iodine bond can participate in or direct a variety of organometallic processes beyond standard cross-coupling. While not explicitly documented for this specific compound, iodo-substituted heterocyclic scaffolds are often used in the development of new catalysts. The iodine can be displaced to install a phosphine (B1218219) or N-heterocyclic carbene (NHC) precursor, which, upon coordination to a metal center, could form a novel catalyst. The isoquinolinedione portion of the molecule would act as a non-innocent ligand, modulating the electronic properties and steric environment of the catalytic center, potentially leading to new reactivity or selectivity.

Role in Proteomics Research

Chemical proteomics and activity-based protein profiling (ABPP) are powerful technologies that use small-molecule probes to study protein function and identify drug targets directly in complex biological systems. nih.govscienceopen.com These probes are typically designed from a bioactive scaffold and incorporate a reporter tag (for detection and enrichment) and often a reactive group (for covalent bonding to a target protein). nih.gov

While the direct use of this compound in proteomics has not been extensively documented, its parent scaffold is noted as being useful for proteomics research. scbt.com The structure of this compound makes it an excellent candidate for the development of chemical probes. The bioactive isoquinolinedione core can provide selectivity for specific protein targets, such as kinases. nih.gov The 8-iodo group serves as a versatile chemical handle for this purpose in two primary ways:

Probe Synthesis: The iodine atom can be readily converted into other functional groups via cross-coupling reactions. For example, a Sonogashira coupling can be used to install a terminal alkyne. This alkyne serves as a "click chemistry" handle, allowing the probe to be linked to reporter tags (like biotin (B1667282) for enrichment or a fluorophore for imaging) after it has bound to its protein target. nih.gov

Covalent Ligand Development: The aryl iodide itself can, under specific conditions, act as a reactive group to form a covalent bond with nucleophilic residues (like cysteine) on a target protein. This would allow the molecule to function as a covalent probe for use in ABPP experiments to map drug-target interactions and identify novel binding sites.

The ability to use this compound as a precursor to such probes makes it a valuable tool for target deconvolution, mechanism-of-action studies, and the discovery of new druggable sites within the proteome. evotec.com

Future Research Directions and Unexplored Avenues for 8 Iodoisoquinoline 1,3 2h,4h Dione

Targeted Synthesis of 8-Iodoisoquinoline-1,3(2H,4H)-dione and Related Analogues

While general methods for the synthesis of isoquinoline-1,3(2H,4H)-diones are established, the development of highly efficient and regioselective methods for the direct iodination of the isoquinoline-1,3(2H,4H)-dione core at the 8-position remains a key area for future research. rsc.org Current synthetic strategies often involve multi-step sequences, which can be inefficient and generate significant waste. Future work should focus on the development of novel catalytic systems that can achieve direct C-H iodination with high precision.

Furthermore, the synthesis of a diverse library of 8-iodo-isoquinoline-1,3(2H,4H)-dione analogues is crucial for exploring structure-activity relationships (SAR). This includes the introduction of various substituents on the nitrogen atom and at other positions of the aromatic ring. The development of versatile synthetic routes that allow for the late-stage introduction of the iodine atom would be particularly valuable, enabling the rapid generation of a wide range of analogues for biological screening. nih.gov

| Synthetic Approach | Key Features | Potential for Analogue Synthesis |

| Direct C-H Iodination | High atom economy, reduced step count. | High, allows for late-stage functionalization. |

| Multi-component Reactions | Convergent synthesis, rapid assembly of complex structures. nih.gov | Moderate, depends on the scope of the reaction. |

| Transition-metal Catalyzed Cross-Coupling | High functional group tolerance, precise control over substitution patterns. | High, enables diverse substitution patterns. |

Comprehensive Mechanistic Studies of 8-Iodo-Derivative Reactivity

The presence of the iodine atom at the 8-position significantly influences the reactivity of the isoquinoline-1,3(2H,4H)-dione scaffold. The carbon-iodine bond can serve as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net A thorough understanding of the reaction mechanisms involved in these transformations is essential for optimizing reaction conditions and expanding their synthetic utility.

Future research should employ a combination of experimental techniques, including kinetic studies, isotopic labeling, and in-situ spectroscopic analysis, to elucidate the detailed mechanistic pathways. These studies will provide valuable insights into the role of the iodine atom in facilitating these reactions and guide the development of new and more efficient synthetic methods.

Advanced Computational Modeling for Precise Prediction of 8-Iodo-Derivative Behavior

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity and biological activity of organic molecules. researchgate.netresearchgate.net For this compound and its analogues, DFT calculations can be employed to:

Predict Reactivity: By calculating the energies of transition states and intermediates, it is possible to predict the most favorable reaction pathways for various transformations. rsc.org

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the electronic structure of the molecule and how it changes throughout a reaction, helping to unravel complex mechanistic details. nih.gov

Guide Drug Design: By modeling the interactions between the iodinated isoquinoline (B145761) diones and their biological targets, it is possible to predict binding affinities and guide the design of more potent and selective inhibitors. plos.org

Future research in this area should focus on developing more accurate and predictive computational models by incorporating advanced theoretical methods and solvation models.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of reactivity. researchgate.net | Transition state energies, reaction barriers. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. plos.org | Binding poses, interaction energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. plos.org | IC50 values, inhibitory constants. |

Exploration of Novel Biological Targets for Site-Specific Iodinated Isoquinoline Diones

The isoquinoline-1,3(2H,4H)-dione scaffold is known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. plos.orgresearchgate.net The introduction of an iodine atom can enhance these activities or lead to novel biological functions. The iodine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-receptor binding. nih.gov

Future research should focus on a systematic screening of this compound and its analogues against a diverse panel of biological targets. This could lead to the discovery of novel inhibitors for enzymes such as kinases, proteases, and histone deacetylases. researchgate.net Furthermore, the unique properties of the iodine atom could be exploited for the development of targeted therapies, such as radiopharmaceuticals for cancer imaging and therapy. cellectar.com

Development of Sustainable Synthetic Routes for Iodinated Derivatives

The development of environmentally friendly and sustainable synthetic methods is a major focus in modern organic chemistry. rsc.org For the synthesis of this compound and its derivatives, future research should aim to:

Utilize Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids. researchgate.netrsc.org

Employ Catalytic Methods: Developing highly efficient catalytic systems that can minimize waste and reduce the need for stoichiometric reagents. mdpi.comrsc.org

Develop One-Pot Procedures: Designing multi-step reactions that can be carried out in a single reaction vessel, reducing the need for purification steps and minimizing solvent usage. nih.gov

Explore Mechanochemistry: Investigating solvent-free reaction conditions using mechanical grinding, which can lead to shorter reaction times and higher yields. mdpi.comnih.gov

By embracing the principles of green chemistry, it will be possible to develop more sustainable and cost-effective methods for the synthesis of these important compounds. benthamdirect.com

Q & A

Q. Q1. What are the key synthetic routes for 8-Iodoisoquinoline-1,3(2H,4H)-dione, and how do reaction conditions influence yield and purity?

Answer: The synthesis of iodinated isoquinoline-diones typically involves halogenation of precursor isoquinoline derivatives. For example, iodination of 5-chloroisoquinoline-1,3(2H,4H)-dione via electrophilic substitution requires precise control of temperature (e.g., 0–5°C for regioselectivity) and stoichiometric ratios of iodine sources (e.g., N-iodosuccinimide) to avoid over-halogenation . Solvent polarity (e.g., DMF vs. dichloromethane) significantly impacts reaction kinetics and byproduct formation. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended, with yields ranging from 30–58% depending on substituent effects .

Q. Q2. How can solubility and stability of this compound be optimized for in vitro assays?

Answer: Solubility in aqueous buffers is limited due to the compound’s hydrophobic core. Recommended strategies include:

- DMSO stock solutions (≤10% v/v in cell culture media) to prevent cytotoxicity .

- Co-solvent systems (e.g., PEG-300:Tween 80:Saline = 40:5:45) for in vivo formulations .

Stability studies under varying pH (4–9) and temperature (-80°C to 25°C) indicate degradation <5% over 6 months at -80°C in inert atmospheres .

Advanced Research Questions

Q. Q3. What crystallographic methods are suitable for resolving structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and hydrogen-bonding patterns. For example, analogs like 4-[(2,4-dimethyloxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3-dione were resolved at 100 K using Mo-Kα radiation (λ = 0.71073 Å), with R-factors <0.05 for high precision . Computational pre-screening (e.g., Mercury CSD) helps identify crystallization conditions, such as slow evaporation from ethanol/water mixtures.

Q. Q4. How can biochemical assays differentiate the inhibitory activity of this compound across enzyme isoforms?

Answer: Dose-response curves (IC₅₀) using recombinant enzymes (e.g., HDAC subtypes) should employ:

- Negative controls : Zinc chelators (e.g., trichostatin A) to validate assay specificity.

- Orthogonal assays : Fluorescence polarization (FP) for binding affinity vs. HPLC-MS for catalytic activity .

Data contradictions (e.g., low IC₅₀ but poor cellular efficacy) may arise from off-target interactions or metabolic instability, requiring metabolite profiling via LC-HRMS .

Q. Q5. What factorial design approaches optimize reaction parameters for scaled-up synthesis?

Answer: A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) can identify critical interactions. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 50 |

| Catalyst (mol%) | 5 | 10 |

| Solvent | DCM | DMF |

ANOVA analysis of yield data reveals solvent polarity (p < 0.01) as the dominant factor, while temperature-catalyst interactions are negligible . Response surface methodology (RSM) further refines optimal conditions.

Q. Q6. How do electronic effects of the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer: The iodine atom acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations (B3LYP/6-31G*) show:

- Electron-withdrawing effect : Reduces electron density at C-5, favoring oxidative addition with aryl boronic acids.

- Steric hindrance : Ortho-substituents on the boronic acid partner reduce coupling efficiency by ~40% .

Data Interpretation and Conflict Resolution

Q. Q7. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Answer: Common conflicts include overestimated binding affinities (docking vs. SPR) or mismatched spectroscopic data (NMR shifts). Mitigation strategies:

Q. Q8. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in this compound class?

Answer: Partial least squares regression (PLSR) with variable importance in projection (VIP) scores identifies key descriptors (e.g., LogP, polar surface area). For non-linear SAR, random forest or support vector machine (SVM) models outperform linear regression, with Q² > 0.7 indicating robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.